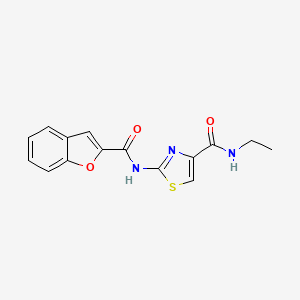

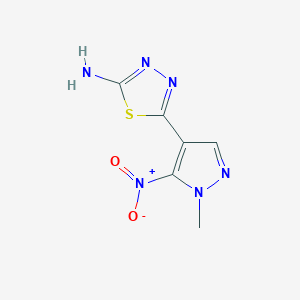

2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound and is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is present in many biologically active natural products and has been used in the design of drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Palladium (Pd) catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation reactions and transamidation . In the C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Scientific Research Applications

Synthesis and Biological Screening

An Efficient Synthesis and Biological Screening of Benzofuran and Benzo[d]isothiazole Derivatives : This study outlines the synthesis of molecules related to benzofuran and benzo[d]isothiazole, aiming at inhibiting Mycobacterium tuberculosis DNA GyrB. The research highlights the potential application of these derivatives in tuberculosis treatment due to their inhibitory effects on bacterial DNA gyrase, with some compounds demonstrating promising activity against Mycobacterium tuberculosis and minimal cytotoxicity in eukaryotic cells (Reddy et al., 2014).

Novel Synthetic Pathways

Novel Analogues of Tiazofurin by Lawesson Reagent Effected Cyclization : This study presents the synthesis of novel analogues of Tiazofurin, highlighting a synthetic pathway that might offer insights into new methods for creating derivatives of 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide. The research sheds light on the potential for these analogues in various scientific applications, including their biochemical properties and interactions (Golankiewicz & Januszczyk, 1995).

Antiviral Activity

Synthesis and Antiviral Activity of Certain Thiazole C-nucleosides : This study explores the synthesis and biological activity of thiazole C-nucleosides, revealing their significant antiviral activity. Given the structural similarities, this research might suggest potential antiviral research applications for 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide, especially in the design of new antiviral agents (Srivastava et al., 1977).

Antifungal Potential

Design and Synthesis of New Benzofuran-1,2,3-Triazole Hybrid Preservatives and the Evaluation of Their Antifungal Potential : This research demonstrates the synthesis of benzofuran-1,2,3-triazole hybrids and evaluates their antifungal potential. The findings could provide a foundation for the development of fungicidal compounds based on 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide, especially for applications in preserving materials against fungal decay (Abedinifar et al., 2020).

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that “2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide” and other benzofuran derivatives could be subjects of future research in medicinal chemistry.

Mechanism of Action

Furthermore, other benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

properties

IUPAC Name |

2-(1-benzofuran-2-carbonylamino)-N-ethyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-2-16-13(19)10-8-22-15(17-10)18-14(20)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMJGNKJZNBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)

![3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2940038.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)